2,2'-Diethylthiocarbanilide 2,2'-Diethylthiocarbanilide
Brand Name: Vulcanchem
CAS No.: 5395-94-8
VCID: VC16266082
InChI: InChI=1S/C17H20N2S/c1-3-13-9-5-7-11-15(13)18-17(20)19-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20)
SMILES:
Molecular Formula: C17H20N2S
Molecular Weight: 284.4 g/mol

2,2'-Diethylthiocarbanilide

CAS No.: 5395-94-8

Cat. No.: VC16266082

Molecular Formula: C17H20N2S

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Diethylthiocarbanilide - 5395-94-8

Specification

CAS No. 5395-94-8
Molecular Formula C17H20N2S
Molecular Weight 284.4 g/mol
IUPAC Name 1,3-bis(2-ethylphenyl)thiourea
Standard InChI InChI=1S/C17H20N2S/c1-3-13-9-5-7-11-15(13)18-17(20)19-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20)
Standard InChI Key WYMLGVPROUZGCI-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC=C1NC(=S)NC2=CC=CC=C2CC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2,2'-Diethylthiocarbanilide belongs to the thiocarbanilide family, distinguished by the substitution of oxygen with sulfur in the carbamide functional group. Its systematic IUPAC name is N,N'-(2-ethylphenyl)thiourea, though it is commonly referenced by its non-systematic synonym, 2,2'-diethylthiocarbanilide . The molecular structure comprises two ethyl-substituted phenyl rings linked via a thiocarbamide bridge (–N–C(=S)–N–).

Table 1: Key Identifiers of 2,2'-Diethylthiocarbanilide

PropertyValueSource
Molecular FormulaC₁₇H₂₀N₂S
Molecular Weight284.42 g/mol
Exact Mass284.13472 g/mol
InChIKeyWYMLGVPROUZGCI-UHFFFAOYSA-N
Melting Point137–139°C

Spectroscopic Characterization

The compound’s structural elucidation has been facilitated by nuclear magnetic resonance (NMR) spectroscopy. A ¹³C NMR spectrum (SpectraBase ID: 7ppkpscG6QK) recorded in a polysol solvent reveals distinct signals corresponding to the thiocarbonyl carbon (δ ~180 ppm), aromatic carbons (δ 120–140 ppm), and ethyl group carbons (δ 10–40 ppm) . The presence of sulfur in the thiocarbamide group induces deshielding effects, altering chemical shifts relative to oxygenated analogs.

Synthesis and Reactivity

Chemical Stability and Reactivity

The thiocarbamide group (–N–C(=S)–N–) confers moderate reactivity, with susceptibility to hydrolysis under acidic or alkaline conditions. The ethyl substituents on the aromatic rings enhance steric hindrance, potentially reducing reaction rates compared to unsubstituted thiocarbanilides.

Physicochemical Properties

Table 2: Selected ¹³C NMR Chemical Shifts

Carbon EnvironmentChemical Shift (δ, ppm)
Thiocarbonyl (C=S)~180
Aromatic C (ortho to –N–)135–140
Aromatic C (meta/para)120–130
Ethyl CH₃10–15
Ethyl CH₂20–25

Future Research Directions

  • Synthetic Optimization: Development of high-yield, scalable synthesis methods.

  • Application Testing: Evaluation in polymer chemistry and corrosion inhibition.

  • Toxicological Profiling: Acute and chronic toxicity studies to establish safety guidelines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator